N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
CAS No.: 1298053-50-5
Cat. No.: VC4728051
Molecular Formula: C22H26N4O4S
Molecular Weight: 442.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1298053-50-5 |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.53 |
| IUPAC Name | 3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C22H26N4O4S/c1-5-30-19-12-10-18(11-13-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-17-8-6-16(7-9-17)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25) |
| Standard InChI Key | VUQJJJNFYKWVPQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 2H-1,4-benzoxazine ring fused to a sulfonamide group at position 6. The benzoxazine core is substituted at position 4 with a 5-ethyl-1,2,4-oxadiazole-methyl group, while the sulfonamide nitrogen is linked to a 3-cyanophenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, which enhances target engagement .
Table 1: Key Molecular Descriptors
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, as inferred from analogous benzoxazine derivatives . Key steps may include:
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Benzoxazine Core Formation: Cyclization of a substituted phenol with an amine under acidic conditions, as described in patent WO2014097188A1 for related 2,3-dihydro-4H-1,3-benzoxazin-4-ones .
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Sulfonamide Incorporation: Reaction of the benzoxazine intermediate with 3-cyanophenylsulfonyl chloride, leveraging nucleophilic aromatic substitution .
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Oxadiazole Installation: Condensation of amidoximes with ethyl-activated carboxylic acids, a method detailed for 5-alkyl-1,2,4-oxadiazoles in PMC6270005 .
Structural Analogues
Modifications to the oxadiazole’s ethyl group or sulfonamide substituent have been explored to enhance potency. For instance, replacing ethyl with methyl or aryl groups alters metabolic stability and target affinity, as seen in COX-II inhibitors .
Physicochemical and ADMET Profiles
Metabolic Stability
The 1,2,4-oxadiazole ring resists oxidative metabolism, as shown in studies on masked bis-amidine prodrugs . Ethyl substitution at position 5 further stabilizes the heterocycle against hepatic enzymes .
Applications in Drug Discovery
Antiviral Therapeutics
Patent US20200157066A1 highlights sulfonamide-oxadiazole hybrids as inhibitors of viral proteases, positioning this compound as a candidate for flavivirus drug development .
Oncology
PARG inhibitors featuring sulfonamide-quinazoline scaffolds (e.g., US10239843B2) suggest potential repurposing for DNA repair modulation in cancers .
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